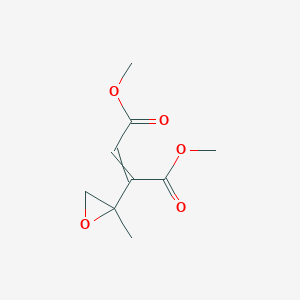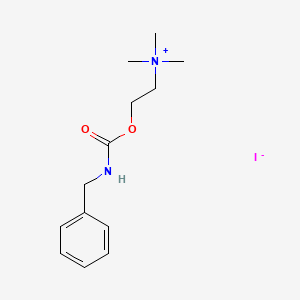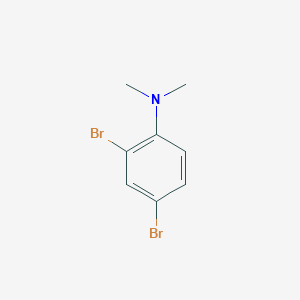
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable pentyl-substituted precursor, cyclization can be induced using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while substitution reactions can introduce various acyl or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving furan derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as a flavoring agent or in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,5-Trimethyl-3-pentylfuran-2(5h)-one would depend on its specific interactions with molecular targets. In general, furans can interact with enzymes, receptors, or other biomolecules, influencing various biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
3-Methyl-2-pentylfuran: Similar structure with variations in the alkyl groups.
Furfural: A well-known furan derivative used in various industrial applications.
Uniqueness
4,5,5-Trimethyl-3-pentylfuran-2(5h)-one’s unique substitution pattern may confer distinct chemical and physical properties, making it valuable for specific applications where other furan derivatives may not be suitable.
Propiedades
Número CAS |
64132-12-3 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
4,5,5-trimethyl-3-pentylfuran-2-one |
InChI |
InChI=1S/C12H20O2/c1-5-6-7-8-10-9(2)12(3,4)14-11(10)13/h5-8H2,1-4H3 |
Clave InChI |
TZTRANMUKZPGQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(OC1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


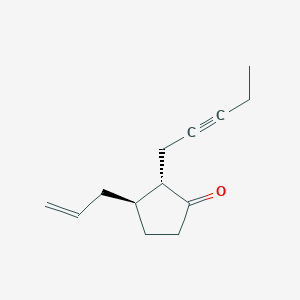
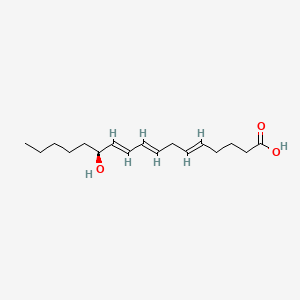
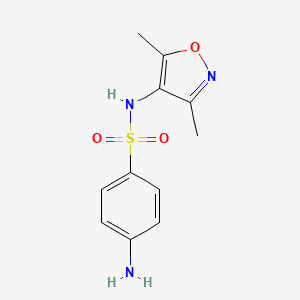

![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
